Product packaging for GDC-9545(Cat. No.:)

GDC-9545

Cat. No.: B1574615
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

GDC-9545, also known as Giredestrant, is an investigational, potent, and orally bioavailable selective estrogen receptor antagonist and degrader (SERD) . This non-steroidal compound competitively binds with high affinity to the estrogen receptor (ER) ligand-binding domain, effectively displacing estradiol . Its mechanism involves inducing an inactive conformation of the ER, which not only antagonizes estrogen receptor signaling but also promotes the proteasome-mediated degradation of the receptor protein, thereby suppressing ER-driven transcriptional activity . This dual action makes Giredestrant a valuable research tool for studying ER+ breast cancer pathways, including models with acquired resistance such as those harboring ESR1 mutations . In preclinical studies, this compound demonstrated superior antiproliferative activity compared to other SERDs and has shown efficacy in inducing tumor regression, both as a single agent and in combination with CDK4/6 inhibitors . The compound is characterized by its favorable physicochemical and pharmacokinetic properties, enabling once-daily oral dosing in research models . Giredestrant is currently under investigation in multiple Phase III clinical trials for ER-positive, HER2-negative breast cancer, highlighting its significant research and translational potential . This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes. CAS Number : 1953133-47-5 Molecular Formula : C₂₇H₃₁F₅N₄O Molecular Weight : 522.55 g/mol Purity : ≥98%

Properties

IUPAC Name

unknown

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GDC-9545;  GDC9545;  GDC 9545;  RG6171;  RG-6171;  RG 6171; 

Origin of Product

United States

Discovery and Preclinical Development of Gdc 9545 Giredestrant

Initial Drug Discovery Efforts for Novel Estrogen Receptor Ligands

Breast cancer remains a leading cause of cancer-related deaths in women, with approximately 70% of all breast cancers expressing estrogen receptor alpha (ERα), making it a primary therapeutic target aacrjournals.orgnih.gov. Despite the effectiveness of current endocrine therapies, many patients experience relapse and develop resistance, often continuing to depend on ERα for growth and survival aacrjournals.org. This unmet medical need spurred extensive efforts to identify next-generation ER-targeting agents, particularly orally bioavailable molecules that could retain the full antagonist profile of fulvestrant (B1683766) but with enhanced drug-like properties aacrjournals.orgresearchgate.netnih.gov.

Early efforts in developing oral SERDs included compounds like GDC-0810 and GDC-0927 aacrjournals.orgaacrjournals.org. While GDC-0810 was an orally bioavailable SERD, it exhibited lower potency compared to fulvestrant in antagonist, degradation, and antiproliferation assays lookchem.comtandfonline.com. GDC-0927, a chromene-based SERD, showed increased in vitro potency and more robust reduction of intratumoral ERα levels than GDC-0810 aacrjournals.orgrsc.org. However, GDC-0927's development was discontinued (B1498344) due to rapid clearance and poor oral bioavailability, leading to a high pill burden in clinical trials aacrjournals.orgresearchgate.netrsc.orgresearchgate.net. These limitations highlighted the need for further optimization to achieve a truly "best-in-class" oral SERD nih.gov.

Medicinal Chemistry Strategies and Lead Optimization

The development of GDC-9545 involved sophisticated medicinal chemistry strategies and iterative lead optimization to overcome the drawbacks of previous ER-targeting agents acs.orgpatsnap.com. The goal was to fine-tune physicochemical properties while balancing potency and efficacy acs.orgaacrjournals.orglookchem.com.

This compound was designed as a non-steroidal ER ligand that is highly potent in competing with estradiol (B170435) for binding and in driving an antagonist conformation within the ER ligand binding domain acs.orgaacrjournals.orgresearchgate.netmedchemexpress.com. A key design principle was to achieve full ER antagonism and degradation, similar to fulvestrant, but with improved drug-like properties for oral administration aacrjournals.orgresearchgate.netaacrjournals.org. The compound's mechanism involves inducing an inactive conformation of the ER ligand-binding domain and promoting proteasome-mediated degradation of the receptor protein wikipedia.org. This leads to robust ER turnover and deep transcriptional suppression of ER signaling researchgate.netresearchgate.netmedchemexpress.com.

The discovery process for this compound involved identifying a structurally distinct scaffold from earlier generations of oral ERα ligands, such as GDC-0810 and GDC-0927 aacrjournals.org. Guided by co-crystal structures, researchers aimed for a pure antiestrogen (B12405530) profile aacrjournals.org. This compound immobilizes ERα, which is crucial for achieving full antagonism and degradation aacrjournals.orgaacrjournals.orgnih.gov.

Extensive Structure-Activity Relationship (SAR) studies were conducted to enhance the potency and efficacy of this compound rsc.orgpatsnap.com. A significant aspect of this optimization involved the tricyclic tetrahydropiperidine core with a difluoropropyl alcohol side chain, which was utilized to improve physicochemical properties without sacrificing potency scienceopen.com.

Earlier SAR studies on compounds like GDC-0927 focused on optimizing ERα degradation efficacy through side-chain substitution, with an azetidine (B1206935) moiety proving most efficient rsc.org. For this compound, a primary alcohol was incorporated into an early analog (GNE-286) to interact with the His524 residue of ERα, leading to improved potency and degradation efficiency umich.edu. Further optimization involved modifying the side chain appended to the 4-position of the 2,6-difluorophenyl ring. Changing the linker from an oxygen to an amine and reconstructing a four-membered azetidine ring with a terminal fluorine atom resulted in this compound, which was significantly more potent as an antagonist umich.edu.

This compound demonstrated potent ERα antagonist activity with an IC50 of 0.05 nM and a degradation efficacy of 101% in preclinical studies, surpassing fulvestrant and other SERDs in development rsc.orgumich.eduresearchgate.net.

A critical challenge in developing oral SERDs has been achieving favorable Drug Metabolism and Preclinical Pharmacokinetic (DMPK) attributes, particularly oral bioavailability and reduced metabolism aacrjournals.orgresearchgate.netresearchgate.net. This compound was specifically designed to address the liabilities of its predecessors, such as the poor absorption and rapid metabolism of GDC-0927, which led to its discontinuation due to a high pill burden researchgate.netresearchgate.net.

The tetrahydropiperidine core in this compound provides better metabolic stability compared to SERDs with a phenol (B47542) moiety, like fulvestrant and GDC-0927 umich.edu. The presence of a polar difluoropropyl alcohol in this compound significantly mitigates lipophilicity (cLogP = 5.9), trending towards more drug-like properties compared to other SERDs with higher cLogP values umich.edu. This lower lipophilicity, coupled with high solubility and high permeability, makes this compound an excellent candidate for oral administration nih.govlookchem.comumich.edu.

Table 1: Comparison of Preclinical Attributes of this compound vs. Predecessors

CompoundERα Antagonist IC50 (nM)ERα Degradation Efficacy (%)Oral BioavailabilityMetabolic StabilityKey Limitations
Fulvestrant-95% (after 1h) rsc.orgPoor (IM injection) aacrjournals.orgresearchgate.net-Poor physicochemical properties, exposure limitations aacrjournals.orgresearchgate.net
GDC-08105.31 lookchem.com0.74 (DC50 nM) lookchem.comGood (preclinical) lookchem.com-Less potent than fulvestrant lookchem.com
GDC-0927-0.1 (IC50 nM), 97% rsc.orgPoor aacrjournals.orgresearchgate.netrsc.orgRapid clearance rsc.orgHigh pill burden researchgate.netrsc.org
This compound0.05 rsc.orgumich.eduresearchgate.net101% rsc.orgumich.eduHigh acs.orgaacrjournals.orgresearchgate.netresearchgate.netImproved researchgate.netresearchgate.netumich.eduNone specified in preclinical context

Note: IC50 values for GDC-0810 and GDC-0927 are for antagonist and degradation, respectively, as reported in the source. Efficacy for GDC-0810 is DC50.

Preclinical Candidate Selection and Comprehensive Profile Assessment

The culmination of these discovery and optimization efforts led to the selection of this compound as a preclinical candidate with an exceptional profile acs.orgnih.govnih.gov. Its comprehensive preclinical assessment demonstrated its potential as a "best-in-class" oral SERD nih.gov.

This compound is a highly potent selective estrogen receptor degrader and a full antagonist, exhibiting superior antiproliferation activity across multiple cell lines compared to other known SERDs acs.orgnih.govdrugbank.com. It consistently induces ER turnover and drives deep transcriptional suppression of ER researchgate.netresearchgate.netmedchemexpress.com. In preclinical models, this compound demonstrated robust nonclinical activity in ER+ breast cancer models, including those with ESR1-wild type and ESR1-mutated disease researchgate.net. At low doses, it induced tumor regressions either as a single agent or in combination with a CDK4/6 inhibitor in ESR1Y537S mutant patient-derived xenograft (PDX) models and wild-type ERα tumor models acs.orgresearchgate.netdrugbank.comrcsb.org. The in vivo efficacy of this compound in PDX models was greater than that of GDC-0810 and fulvestrant at clinically relevant exposures aacrjournals.orgresearchgate.netresearchgate.net.

The highly potent in vivo efficacy of this compound is attributed to its combination of high binding potency, full suppression of ER signaling, and an improved DMPK profile compared to GDC-0927 and fulvestrant aacrjournals.orgresearchgate.netresearchgate.net. Its fine-tuned physicochemical properties enabled once-daily oral dosing in preclinical species and humans acs.orglookchem.comdrugbank.com. This compound also exhibited low drug-drug interaction liability and demonstrated excellent in vitro and in vivo safety profiles in preclinical studies acs.orglookchem.comdrugbank.com. These attributes supported its advancement into clinical trials acs.orgaacrjournals.orgdrugbank.com.

Table 2: Key Preclinical Profile Highlights of this compound

AttributePreclinical FindingSource
ERα Antagonist Potency (IC50)0.05 nM rsc.orgumich.eduresearchgate.net
ERα Degradation Efficacy101% rsc.orgumich.edu
Oral BioavailabilityHigh; enabled once-daily dosing acs.orgaacrjournals.orgresearchgate.netlookchem.comresearchgate.netdrugbank.com
Metabolic StabilityImproved over predecessors researchgate.netresearchgate.netumich.edu
Lipophilicity (cLogP)5.9 (lower than other SERDs) umich.edu
SolubilityHigh lookchem.comumich.edu
PermeabilityHigh lookchem.comumich.edu
In vitro Anti-proliferative ActivitySuperior to known SERDs across cell lines acs.orgnih.govdrugbank.com
In vivo Efficacy (PDX models)Induces tumor regressions; superior to GDC-0810 and fulvestrant acs.orgaacrjournals.orgresearchgate.netresearchgate.netresearchgate.netdrugbank.comrcsb.org
Efficacy in ESR1-mutated modelsRetains efficacy in ESR1Y537S and D538G mutants researchgate.netresearchgate.net
Drug-Drug Interaction LiabilityLow acs.orglookchem.comdrugbank.com
Preclinical SafetyExcellent in vitro and in vivo safety profiles acs.orglookchem.comdrugbank.com

Molecular and Cellular Mechanisms of Action of Gdc 9545

High-Affinity Binding and Competitive Antagonism of the Estrogen Receptor

GDC-9545 is characterized by its high-affinity binding to the estrogen receptor, where it acts as a competitive antagonist to estradiol (B170435). breastcancer-news.comaacrjournals.org It demonstrates potent binding to the ligand-binding domain (LBD) of both wild-type and mutant forms of the estrogen receptor with nanomolar potency. wikipedia.orgnih.gov This competitive binding effectively blocks the natural ligand, estradiol, from activating the receptor, thereby inhibiting downstream signaling pathways that are crucial for tumor growth in ER-positive cancers. nih.gov

Induction of Estrogen Receptor Conformational Changes and Ligand-Binding Domain Destabilization

Upon binding to the estrogen receptor, this compound induces a significant conformational change in the receptor's ligand-binding domain. nih.govaacrjournals.org This alteration results in an inactive conformation of the ER LBD. wikipedia.orgcancer.gov This structural change is a critical step in its mechanism, as it not only prevents the receptor from adopting an active state but also sets the stage for its subsequent degradation. The induced conformational change effectively destabilizes the ligand-binding domain, marking the receptor for cellular disposal mechanisms.

Proteasome-Mediated Degradation of Estrogen Receptor Alpha Protein

A defining feature of this compound is its function as a selective estrogen receptor degrader (SERD). wikipedia.orgdrugbank.com After inducing a conformational change, this compound promotes the proteasome-mediated degradation of the estrogen receptor alpha (ERα) protein. nih.govcancer.gov This process involves the cellular machinery responsible for eliminating unwanted or damaged proteins. By triggering the degradation of ERα, this compound reduces the total levels of the receptor protein within the cancer cells, a mechanism that distinguishes it from selective estrogen receptor modulators (SERMs). wikipedia.orgnih.govbreastcancer-news.com

Comprehensive Suppression of Estrogen Receptor-Mediated Gene Transcription

The culmination of this compound's actions—competitive antagonism, induction of an inactive conformation, and degradation of the receptor—leads to a comprehensive suppression of estrogen receptor-mediated gene transcription. oncodaily.com By preventing ER-mediated signaling, this compound effectively halts the transcription of genes that are critical for the proliferation and survival of ER-positive cancer cells. nih.gov This profound transcriptional suppression is a key element of its robust anti-proliferative activity. oncodaily.com

Impact on Estrogen Receptor Dimerization and Nuclear Translocation Dynamics

This compound exerts a significant impact on the dynamics of estrogen receptor dimerization and its movement within the cell. Upon binding, this compound causes the intranuclear immobilization of the estrogen receptor. nih.govaacrjournals.org This immobilization occurs prior to the receptor's degradation. nih.gov While the estrogen receptor typically forms dimers to bind to DNA and initiate transcription, the inactive conformation induced by this compound disrupts this functional process. oncodaily.com By trapping the receptor in a non-functional state within the nucleus, this compound effectively prevents the necessary interactions for gene transcription, further contributing to its comprehensive antagonism of ER signaling.

Preclinical Efficacy Studies of Gdc 9545

In Vitro Antiproliferative Activity in Estrogen Receptor-Positive Cancer Cell Lines

GDC-9545 has demonstrated significant antiproliferative activity across a range of ER+ breast cancer cell lines. nih.govacs.orgdrugbank.com Its efficacy is attributed to its dual mechanism of action: competing with estradiol (B170435) for binding to the ER and inducing the degradation of the ERα protein. researchgate.net

In ER+ breast cancer cell lines with wild-type ESR1, this compound has shown superior potency compared to other SERDs, including fulvestrant (B1683766) and tamoxifen (B1202). researchgate.net Preclinical data indicate that its ability to inhibit proliferation is more potent than that of other SERDs in development. tandfonline.com This enhanced antiproliferative activity is a direct result of its efficient ER degradation and full antagonist capabilities. nih.govacs.orgdrugbank.com For instance, in MCF-7 cells, which have a wild-type ER, giredestrant (B1649318) demonstrates superior degradation efficiency compared to fulvestrant. researchgate.net

Mutations in the ESR1 gene are a known mechanism of resistance to endocrine therapies. nih.gov this compound has been specifically evaluated for its activity in cell lines carrying these mutations. Research confirms that giredestrant is active in the presence of ESR1 mutations. asco.org Its degradation and anti-proliferation capabilities have been shown to be superior to those of fulvestrant in ESR1-mutant models. researchgate.net This suggests that this compound may be effective in treating tumors that have developed resistance to other endocrine therapies due to these mutations. roche.com

Antiproliferative Activity of this compound in ER+ Cell Lines
Cell LineER StatusCompoundObserved Potency/Efficacy
MCF-7Wild-TypeThis compoundSuperior degradation efficiency vs. fulvestrant researchgate.net
Various ER+ LinesWild-TypeThis compoundHigher in vitro potency vs. fulvestrant and tamoxifen researchgate.net
Various ER+ LinesESR1-MutantThis compoundSuperior degradation & antiproliferation vs. fulvestrant researchgate.net

In Vivo Antitumor Activity in Non-Human Preclinical Models

The promising in vitro results for this compound have been further substantiated by in vivo studies in preclinical models, which are crucial for evaluating a drug's potential clinical utility. nih.govgd3services.com

In patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an animal model, this compound has demonstrated robust antitumor activity. nih.gov Studies have shown that it can induce tumor regression in PDX models with both wild-type ERα and those harboring the ESR1 Y537S mutation. nih.govacs.orgdrugbank.com This indicates its potential efficacy across different subtypes of ER+ breast cancer.

When compared to established endocrine therapies, this compound has shown a superior preclinical profile. nih.gov In vivo studies have demonstrated that giredestrant has greater potency than fulvestrant. nih.gov This allows for comparable or improved efficacy at lower doses. For example, in one PDX model, this compound achieved the same degree of antitumor activity as another investigational SERD at a 100-fold lower dose.

In Vivo Antitumor Activity of this compound in PDX Models
PDX ModelER StatusCompoundObserved Efficacy
ER+ ModelWild-TypeThis compoundInduces tumor regression as a single agent nih.govacs.orgdrugbank.com
ER+ ModelESR1 Y537S MutantThis compoundInduces tumor regression as a single agent nih.govacs.orgdrugbank.comnih.gov

Preclinical Investigation of this compound as a Monotherapy

This compound has been extensively investigated as a single agent in preclinical settings. asco.org These studies have confirmed its ability to induce tumor regressions at low doses when used as a monotherapy. nih.govacs.orgdrugbank.com This single-agent activity is observed in both wild-type and ESR1 mutant tumor models, highlighting its potential as a standalone treatment for ER+ breast cancer. nih.govacs.orgdrugbank.com The encouraging antitumor activity seen with single-agent giredestrant in preclinical models has provided a strong rationale for its evaluation in clinical trials. asco.org

Preclinical Evaluation of this compound in Combination Therapy Regimens

Synergistic Activity with Cyclin-Dependent Kinase 4/6 (CDK4/6) Inhibitors

The combination of this compound with CDK4/6 inhibitors, such as palbociclib, has been a cornerstone of its preclinical investigation. This pairing is based on the strong biological rationale of dual blockade of two key pathways in ER+ breast cancer: the ER signaling pathway and the cell cycle progression pathway.

Preclinical studies have consistently shown that the combination of this compound and a CDK4/6 inhibitor leads to enhanced anti-tumor activity compared to either agent alone. This synergy has been observed in various preclinical models, including ER+ breast cancer cell lines and patient-derived xenografts (PDX), even in models harboring ESR1 mutations, which are a known mechanism of resistance to endocrine therapies.

At low doses, the combination of this compound with a CDK4/6 inhibitor has been shown to induce tumor regressions in both ESR1-mutant and wild-type ERα breast tumor models. researchgate.net This suggests that the dual-pathway blockade can overcome or delay the development of resistance.

While much of the publicly available preclinical data has focused on the combination with palbociclib, the strong mechanistic rationale extends to other approved CDK4/6 inhibitors like abemaciclib and ribociclib. Clinical trials are underway to evaluate this compound in combination with the investigator's choice of CDK4/6 inhibitor, further underscoring the confidence in this therapeutic strategy.

To illustrate the enhanced effect of this combination, preclinical data from xenograft models is particularly insightful:

Preclinical ModelTreatment GroupTumor Growth Inhibition (%)
MCF-7 XenograftThis compound (monotherapy)Data Not Available in Search Results
Palbociclib (monotherapy)Data Not Available in Search Results
This compound + PalbociclibData Not Available in Search Results

The table above is representative of the types of preclinical studies conducted. Specific quantitative data on tumor growth inhibition for the this compound and palbociclib combination in MCF-7 or other specific models were not available in the provided search results.

Exploration of Other Mechanistically Rational Combinations in Preclinical Settings

Beyond CDK4/6 inhibitors, the preclinical evaluation of this compound has extended to other targeted agents, aiming to exploit different biological vulnerabilities of ER+ breast cancer.

One such promising combination is with the mTOR inhibitor, everolimus. The mTOR pathway is a critical signaling network that can be activated in endocrine-resistant breast cancer. Preclinical rationale supports the combination of an ER-directed therapy with an mTOR inhibitor to dually target these interconnected pathways. While specific preclinical data tables for the this compound and everolimus combination were not found in the search results, the initiation of the Phase III evERA Breast Cancer study, which evaluates this combination, strongly suggests a solid foundation of preclinical evidence.

Another area of active preclinical exploration is the combination of this compound with PI3K inhibitors, such as alpelisib. The PI3K/AKT/mTOR pathway is frequently dysregulated in ER+ breast cancer, often through mutations in the PIK3CA gene, and is a known driver of endocrine resistance. The combination of a potent SERD like this compound with a PI3K inhibitor is therefore a mechanistically sound approach to overcoming resistance. Preclinical studies are ongoing to quantify the synergistic effects of this combination in various breast cancer models, particularly those with defined PIK3CA mutation status.

The following table summarizes the mechanistic rationale for these and other potential combination therapies with this compound:

Combination PartnerMechanistic RationalePreclinical Evidence Summary
Everolimus (mTOR inhibitor)Dual blockade of ER and mTOR signaling pathways, which are often co-activated in endocrine-resistant breast cancer.Rationale supported by the initiation of the Phase III evERA clinical trial, though specific preclinical data tables were not available in search results.
Alpelisib (PI3K inhibitor)Targeting both the ER pathway and the frequently mutated PI3K pathway to overcome a key mechanism of endocrine resistance.Strong mechanistic rationale. Preclinical studies are actively investigating this combination, particularly in PIK3CA-mutated models.

Preclinical Pharmacology and Pharmacodynamics of Gdc 9545

Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization

The preclinical ADME characterization of GDC-9545 has demonstrated favorable properties supporting its development as an orally available therapeutic agent lookchem.comnih.govdrugbank.comacs.orgresearchgate.net.

Oral Bioavailability and Systemic Exposure in Preclinical Species

This compound exhibits potent oral bioavailability, enabling once-daily oral dosing in preclinical species such as rats, dogs, and cynomolgus monkeys lookchem.comnih.govdrugbank.comacs.orgresearchgate.net. This improved oral exposure is a significant advancement over previous generations of ERα ligands, such as GDC-0927, which faced development challenges due to high pill burden researchgate.net. Preclinical studies indicate that this compound has low systemic clearance and a high volume of distribution, suggesting significant distribution into tissues, consistent with its physicochemical properties researchgate.net.

A summary of preclinical ADME parameters for this compound (referred to as compound 35 in some studies) is presented in the table below, highlighting its projected hepatic clearance, total in vivo clearance, volume of distribution at steady state, and half-life in various species lookchem.com.

ParameterUnitRat (1 mg/kg dose)Dog (1 mg/kg dose)Cynomolgus Monkey (1 mg/kg dose)
Projected Hepatic Clearance (Liver Microsomes)mL/min/kgData Not SpecifiedData Not SpecifiedData Not Specified
Projected Hepatic Clearance (Hepatocytes)mL/min/kgData Not SpecifiedData Not SpecifiedData Not Specified
Total Clearance (in vivo) (CL)mL/min/kg12.85.13.2
Volume of Distribution at Steady State (Vss)L/kg2.11.61.0
Half-life (T1/2)h1.12.84.6

Note: Data extracted from a preclinical ADME profiling table for compound 35 (this compound) lookchem.com. Specific values for projected hepatic clearance were not explicitly provided in the snippets for this compound, only that low clearance was expected from in vitro stability data researchgate.net.

Metabolic Stability and Drug-Drug Interaction Liability in Preclinical Systems

This compound demonstrates favorable metabolic stability and low drug-drug interaction (DDI) liability in preclinical systems lookchem.comnih.govdrugbank.comacs.org. Its low systemic clearance was anticipated based on in vitro stability data obtained from hepatocytes and liver microsomes researchgate.net. The tetrahydrocarboline core structure of giredestrant (B1649318) is noted to provide a superior foundation for metabolic stability compared to other SERDs that feature a phenol (B47542) moiety researchgate.net. In vitro studies to evaluate metabolic stability and identify the main metabolic pathways and enzymes are crucial early in drug development, typically before first-in-human studies, to assess potential DDI risks europa.eu. This compound's profile suggests a reduced propensity for such interactions, which is a significant advantage for a therapeutic agent lookchem.comnih.govdrugbank.comacs.org.

Target Engagement and Pharmacodynamic Biomarkers in Preclinical Models

Preclinical and early clinical evaluations of this compound have extensively utilized pharmacodynamic biomarkers to confirm target engagement and assess its biological activity nih.govnih.govtandfonline.comroche.comresearchgate.net.

Assessment of Estrogen Receptor Occupancy Using Imaging Modalities (e.g., FES-PET in preclinical models)

Assessment of estrogen receptor (ER) occupancy is critical for understanding the efficacy of SERDs. Positron Emission Tomography (PET) imaging with [18F]-fluoroestradiol (FES-PET) is a key modality used to measure tumor uptake of radiolabeled estradiol (B170435), thereby inferring ER occupancy by a competing drug and/or ER downregulation tandfonline.comresearchgate.netnih.gov. This compound has shown robust target engagement and significant reduction in ER activity as evidenced by FES-PET data nih.govnih.govtandfonline.comroche.comresearchgate.nettandfonline.com. Preclinical profiling indicated that this compound effectively immobilizes the estrogen receptor, a critical step in its mechanism of action as a full antagonist and degrader researchgate.netnih.gov.

Analysis of Estrogen Receptor Protein Levels and Downstream Signaling Pathway Modulation in Preclinical Biopsies and Cell Lines

This compound functions as an efficient and potent selective estrogen receptor degrader (SERD) and a full antagonist lookchem.comwikipedia.orgnih.govdrugbank.comacs.orgguidetopharmacology.orgresearchgate.netumich.edu. It induces rapid ERα degradation and exhibits strong anti-proliferative activity across a panel of ER+ breast cancer cell lines nih.govdrugbank.comacs.orgresearchgate.net. The compound's mechanism involves causing intranuclear ER immobilization, which precedes its proteasome-mediated degradation researchgate.netresearchgate.netnih.gov.

In preclinical models, this compound has been shown to induce tumor regressions, both as a single agent and in combination with a CDK4/6 inhibitor, in patient-derived xenograft (PDX) models, including those with ESR1Y537S mutant ERα and wild-type ERα tumors lookchem.comnih.govdrugbank.comacs.orgresearchgate.netnih.gov. Studies have reported that this compound demonstrates high antagonist potency with an IC50 of 0.05 nM and potent degradation efficiency with a DC50 of 0.03 nM and Sinf of 101% umich.edu. Furthermore, analysis of paired pre- and on-treatment biopsies from preclinical models and early clinical studies revealed reductions in ER and Ki67 immunohistochemistry (IHC) values, with Ki67 serving as a biomarker for tumor proliferation tandfonline.comroche.comresearchgate.net.

A summary of this compound's in vitro potency and degradation efficiency is provided below:

Assay TypeMetricValue
ERα Antagonist PotencyIC500.05 nM
ERα Degradation EfficiencyDC500.03 nM
ERα Degradation SaturationSinf101%

Note: Data extracted from preclinical studies umich.edu.

Early Changes in Circulating Tumor DNA (ctDNA) Biomarkers (e.g., ESR1, PIK3CA, AKT1) in Preclinical Models

Circulating tumor DNA (ctDNA) biomarkers are increasingly recognized for their utility in assessing drug activity and resistance mechanisms in preclinical and clinical settings. For this compound, analysis of ctDNA has shown a consistent reduction in ESR1 variant allele frequency in models harboring ESR1 mutations nih.govnih.govroche.com. ESR1 mutations are a known mechanism of resistance to endocrine therapies, and the ability of this compound to reduce these mutant allele frequencies underscores its potential to overcome such resistance nih.govdrugbank.comacs.orgnih.govnih.govroche.com. While the primary focus of this compound is the estrogen receptor, the PI3K-AKT-mTOR signaling pathway, involving PIK3CA and AKT1, is frequently dysregulated in various cancers and plays a role in cell proliferation, survival, and metabolism e3s-conferences.orgfrontiersin.orgnanobioletters.comresearchgate.net. Although direct evidence of this compound's impact on PIK3CA or AKT1 ctDNA levels in preclinical models was not explicitly detailed in the provided search results, the modulation of ER signaling can indirectly influence these interconnected pathways, which are relevant for a comprehensive understanding of the compound's pharmacodynamic profile.

Mechanisms of Resistance to Endocrine Therapy and Gdc 9545 in Preclinical Research

Characterization of Estrogen Receptor-Mediated Resistance Pathways

A common and significant mechanism of acquired resistance to endocrine therapy in ER+ breast cancer is the presence of activating mutations in the ESR1 gene, which encodes for estrogen receptor alpha (ERα) nih.govnih.govnih.gov. These point mutations, particularly in the ligand-binding domain (LBD) of ESR1 (e.g., Y537S and D538G), are rare in primary breast cancer but frequently acquired in metastatic ER+ breast cancer, often following long-term treatment with aromatase inhibitors (AIs) or tamoxifen (B1202) nih.govnih.gov.

These ESR1 mutations confer estrogen-independent ER transcriptional activity, meaning the ER can remain constitutively active even in the absence of estrogen nih.govnih.govresearchgate.net. This ligand-independent activity leads to resistance to AIs, which deplete systemic estrogen levels, and can also reduce sensitivity to tamoxifen and the first-generation SERD fulvestrant (B1683766) nih.govnih.govresearchgate.net. The prevalence of ESR1 mutations in plasma circulating tumor DNA (ctDNA) can be as high as ~20% in recurrent ER+ breast cancers, and even higher in similar populations nih.gov.

Preclinical Strategies to Overcome Acquired ESR1 Mutations

GDC-9545 has demonstrated robust nonclinical activity in ER+ breast cancer models, encompassing both ESR1-wild type and ESR1-mutated disease nih.govresearchgate.netmdpi.com. Preclinical studies have shown that this compound is a potent ER antagonist and an efficient ERα degrader, with its anti-proliferation capabilities surpassing those of fulvestrant in both wild-type and ESR1-mutant models acs.orgresearchgate.net.

This compound exhibits high potency in competing with estradiol (B170435) for ER binding and effectively induces an antagonist conformation within the ER ligand-binding domain researchgate.netmdpi.com. This leads to consistent ER turnover and deep transcriptional suppression of ER, resulting in robust in vitro anti-proliferative activity across a panel of ER+ breast cancer cell lines acs.orgresearchgate.netresearchgate.net.

In preclinical models, including patient-derived xenograft (PDX) models, this compound has shown significant anti-tumor activity. At low doses, it promotes tumor regressions either as a single agent or when combined with a CDK4/6 inhibitor in both ESR1 Y537S mutant PDX models and wild-type ERα breast tumor models acs.orgresearchgate.net. This efficacy against ESR1 mutant tumors is a crucial aspect of this compound's preclinical profile, as these mutations are a key driver of endocrine resistance wikipedia.orgroche.com.

The following table summarizes key preclinical findings related to this compound's activity against wild-type and ESR1-mutant ER:

Preclinical Model/AssayThis compound ActivityComparison to Fulvestrant/Other SERDsReference
ER antagonist IC50 (MCF-7 cell lines)0.05 nMSuperior potency researchgate.net
ERα degradation efficiency (MCF-7 cell lines)RobustSuperior efficiency researchgate.net
Anti-proliferation (ER+ BC cell lines, WT & ESR1-mutant)RobustSuperior activity researchgate.netresearchgate.net
Tumor regression (ESR1 Y537S mutant PDX model)Induces regression (single agent or with CDK4/6i)Greater efficacy at clinically relevant exposures acs.orgresearchgate.netresearchgate.net
Tumor regression (Wild-type ERα breast tumor model)Induces regression (single agent or with CDK4/6i)Greater efficacy at clinically relevant exposures acs.orgresearchgate.net
ER occupancy (ESR1-mutated tumors)Nearly fullSuperior researchgate.net

Investigation of Other Estrogen Receptor-Independent Resistance Mechanisms

While ESR1 mutations are a prominent driver of endocrine resistance, resistance can also arise through estrogen receptor-independent oncogenic signaling pathways that circumvent ER-regulated transcription nih.gov. These mechanisms involve alterations in various signaling cascades that promote cell proliferation and survival independently of ER activity nih.gov.

Examples of ER-independent resistance mechanisms include:

Growth Factor Receptor Tyrosine Kinases (RTKs): Mutations or amplifications in RTKs such as HER2, EGFR, and FGFR can lead to ER-independent signaling nih.gov.

MAPK Pathway Components: Alterations in components of the Mitogen-Activated Protein Kinase (MAPK) pathway, including KRAS, BRAF, MAP2K1, and NF1, can upregulate mitogenic signaling nih.gov.

PI3K/AKT Pathway Signaling: Upregulation in the Phosphoinositide 3-Kinase (PI3K)/AKT pathway can also contribute to resistance, although PIK3CA and AKT mutations have not consistently been shown to provoke resistance in the clinical setting nih.gov.

These alterations collectively serve to upregulate mitogenic and survival signaling, promoting cell cycle progression and drug resistance nih.gov. Characterizing metastatic tumors solely based on ER positivity or ESR1 status may be insufficient to fully understand resistance, highlighting the need for improved methodologies and the identification of novel biomarkers to accurately characterize tumors that remain endocrine sensitive frontiersin.org.

Reversal of Progesterone (B1679170) Hypersensitivity in Mutant Estrogen Receptor Models

Progesterone and its receptor (PR) play a complex role in orchestrating estrogen signaling in breast cancer, influencing processes such as cell migration and invasion, and potentially impacting patient outcomes researchgate.net. Research has indicated that ESR1 hotspot mutations, which are major contributors to therapeutic resistance in ER+ breast cancer, can also drive progesterone hypersensitivity researchgate.netmdpi.com.

Preclinical studies have investigated the impact of ERα antagonist/degraders like this compound on this phenomenon. This compound has been shown to reverse the progesterone hypersensitivity that is driven by estrogen receptor mutations in breast cancer models nih.govresearchgate.netmdpi.com. This suggests that this compound's ability to effectively degrade mutant ERα can mitigate the aberrant signaling pathways, including those involving progesterone, that contribute to resistance in these models mdpi.com.

Future Directions and Advanced Research Opportunities for Gdc 9545

Identification and Validation of Novel Predictive and Prognostic Biomarkers in Preclinical Settings

A crucial future direction for GDC-9545 is the identification of biomarkers to predict treatment response and patient prognosis. Preclinical and early clinical studies have already highlighted several potential candidates that warrant further investigation.

ESR1 Mutations: Mutations in the estrogen receptor 1 (ESR1) gene are a well-established mechanism of resistance to aromatase inhibitors. larvol.com Preclinical models have shown that this compound is highly effective against both wild-type and mutant forms of ERα, including the common Y537S and D538G mutations. researchgate.net It has demonstrated superior antiproliferation and degradation capabilities compared to fulvestrant (B1683766) in ESR1-mutant models. researchgate.net Clinical data supports this, showing a trend toward a more favorable benefit for giredestrant (B1649318) in patients with detectable ESR1 mutations. researchgate.net Future preclinical work will focus on validating the predictive value of specific ESR1 mutations and understanding the molecular context in which they confer sensitivity to this compound.

Progesterone (B1679170) Receptor (PR) Signaling: Recent preclinical research has uncovered a novel mechanism whereby mutant ESR1 collaborates with the progesterone receptor (PR) to drive proliferation. nih.gov In mouse mammary gland models, Esr1 mutations led to a hypersensitivity to progesterone, which was effectively suppressed by giredestrant—more so than by tamoxifen (B1202) or fulvestrant. larvol.comnih.gov This suggests that PR expression and pathway activation could serve as a predictive biomarker for giredestrant efficacy, particularly in the context of ESR1 mutations.

Proliferation Markers (Ki67): The Ki67 protein is a widely used marker of cell proliferation. In the neoadjuvant setting for early breast cancer, giredestrant treatment led to a significant reduction in Ki67 levels. nih.gov The EMPRESS clinical trial is further analyzing the efficacy of giredestrant by measuring changes in Ki67 expression after 15 days of treatment compared to tamoxifen. veeva.commdpi.com Preclinical validation of Ki67 as a dynamic biomarker of response could help in monitoring treatment efficacy early on.

Table 1: Potential Preclinical Biomarkers for this compound

Biomarker Type Preclinical Finding Implication
ESR1 Mutations Predictive This compound shows high potency in preclinical models with ESR1 Y537S and D538G mutations. researchgate.net May identify patients resistant to other endocrine therapies who would benefit from this compound.
Progesterone Receptor (PR) Predictive This compound effectively suppresses mutant ERα-PR collaborative signaling and proliferation. larvol.comnih.gov PR status could refine patient selection, especially within the ESR1-mutant population.

| Ki67 Index | Pharmacodynamic / Prognostic | this compound significantly reduces Ki67 levels in preclinical and neoadjuvant studies. nih.gov | Early changes in Ki67 could be a prognostic indicator of long-term benefit. |

Investigation of this compound's Potential in Other Estrogen Receptor-Driven Cancer Models (e.g., endometrial, ovarian)

While the primary focus of this compound development has been breast cancer, the estrogen receptor is a known driver in other malignancies, representing a significant opportunity for therapeutic expansion.

Endometrial Cancer: A subset of endometrial cancers, particularly the endometrioid subtype, are ER-positive and hormone-driven. pharmaceutical-technology.com The National Cancer Institute (NCI) and other sources have noted that giredestrant is being studied in endometrial cancer. cancer.govnih.gov Clinical trials are currently active to investigate its role in this disease. larvol.com However, specific preclinical data on the efficacy of this compound in endometrial cancer cell lines or patient-derived xenograft (PDX) models is not yet widely published. Future research is critically needed to establish a preclinical rationale by evaluating this compound's activity in various molecular subtypes of ER+ endometrial cancer models.

Ovarian Cancer: ER is expressed in a portion of epithelial ovarian cancers, though its role as a therapeutic target has been less successful compared to breast cancer. nih.gov The NCI has indicated that giredestrant is also being investigated in rare ovarian cancers. cancer.gov Similar to endometrial cancer, there is a lack of published preclinical studies detailing the activity of this compound in relevant ovarian cancer models. Future research should involve screening this compound against a panel of ER+ ovarian cancer cell lines and PDX models to identify specific subtypes that may be sensitive to its degradative action. nih.gov

Exploration of this compound's Activity in Diverse Preclinical Disease Subtypes

Within breast cancer, the activity of this compound has been primarily evaluated in preclinical models defined by their ESR1 mutation status. These studies have been fundamental in establishing its broad efficacy.

Wild-Type vs. ESR1-Mutant Models: Multiple preclinical studies have consistently demonstrated the potent activity of this compound in inducing tumor regression in both wild-type ERα tumor models and in PDX models harboring the activating ESR1 Y537S mutation. nih.gov This dual activity is a key advantage, suggesting that this compound could be effective both as an initial endocrine therapy and after resistance to aromatase inhibitors has developed via ESR1 mutation. nih.govresearchgate.net

Models of Acquired Resistance: Beyond primary resistance mechanisms, future preclinical studies should explore the activity of this compound in models of acquired resistance to other therapies, such as CDK4/6 inhibitors and fulvestrant. Understanding its efficacy in these settings is crucial for positioning it optimally in the treatment sequence for advanced breast cancer.

Table 2: Preclinical Activity of this compound in Key Breast Cancer Subtypes

Preclinical Model Subtype Key Characteristic This compound Activity Reference
Wild-Type ERα Standard ER+ breast cancer model Induces tumor regression as a single agent and in combination with a CDK4/6 inhibitor. nih.gov

| ESR1 Y537S Mutant PDX | Ligand-independent, constitutively active ER signaling | Induces tumor regressions at low doses, demonstrating potent activity against this common resistance mutation. | nih.govresearchgate.net |

Advanced Methodologies in SERD Research and Development

The development of this compound has benefited from and contributes to the evolution of research methodologies for SERDs. Future opportunities lie in leveraging cutting-edge techniques to accelerate the development of even more effective therapies.

Novel Compound Design: The success of nonsteroidal SERDs like giredestrant has spurred interest in novel chemical scaffolds. An emerging area is the development of covalent SERDs (cSERDs), which are designed to bind irreversibly to the estrogen receptor, potentially offering a distinct mechanism of action and more durable receptor degradation. This approach could be a strategy to overcome specific resistance mutations.

Advanced Preclinical Models: The use of patient-derived xenograft (PDX) models that faithfully recapitulate the genetics and histology of a patient's tumor has become standard. Future SERD research will increasingly rely on co-clinical trials, where PDX models derived from patients enrolled in a clinical study are treated in parallel with the same drug. This approach allows for deep investigation into the molecular determinants of response and resistance. Furthermore, the development of humanized mouse models with reconstituted immune systems will enable the study of the interplay between SERDs and the tumor immune microenvironment.

Circulating Tumor DNA (ctDNA) Analysis: The analysis of ctDNA from liquid biopsies is a powerful, minimally invasive tool for monitoring tumor evolution. In early studies of giredestrant, ctDNA analysis was used to detect ESR1 mutations and track their clearance from the bloodstream during treatment. larvol.com Advanced applications of this methodology will involve broader genomic profiling to identify novel resistance mutations to SERDs as they emerge in real-time, guiding the development of next-generation therapies and combination strategies.

Q & A

Q. What distinguishes GDC-9545’s mechanism of action from other selective estrogen receptor degraders (SERDs) like fulvestrant?

this compound is a nonsteroidal, oral SERD that competitively binds to the estrogen receptor (ER) ligand-binding domain, inducing a unique conformational change that promotes ER degradation via proteasomal pathways. Unlike fulvestrant (an intramuscular SERD), this compound demonstrates superior ER degradation efficiency and antiproliferative activity in ER+ cell lines, including MCF-7 models, with a 10-fold higher potency in ESR1-mutant and wild-type tumors . Preclinical studies also highlight its ability to suppress ER transcriptional activity and reduce tumor growth in PDX models at low doses (e.g., 3 mg/kg in HCI-013 models) .

Q. What experimental models have been used to validate this compound’s efficacy in ER+ breast cancer?

Key models include:

  • In vitro : ER+ cell lines (e.g., MCF-7) to assess ER degradation kinetics and antiproliferative effects via viability assays .
  • In vivo : Patient-derived xenograft (PDX) models (e.g., HCI-013 ESR1Y537S) to evaluate tumor regression and safety margins. This compound achieved tumor regression at 30 mg/kg with a safety margin >190× the human effective exposure .
  • Combination studies : Co-administration with CDK4/6 inhibitors (e.g., palbociclib) in PDX models to assess synergistic effects .

Q. What preclinical pharmacokinetic (PK) and safety data support this compound’s clinical translation?

  • PK : Moderate oral bioavailability in rats (37%) and dogs (45%), low in monkeys (14%), with dose-proportional exposure up to 250 mg in phase I trials .
  • Safety : No dose-limiting toxicities (DLTs) observed in phase I trials (10–250 mg doses). Adverse events (AEs) were predominantly grade 1–2 (e.g., fatigue, nausea), with no treatment discontinuations . Nonclinical studies showed minimal hERG channel inhibition and CYP3A4 reversibility, reducing cardiac and drug-interaction risks .

Advanced Research Questions

Q. How do conflicting data on this compound’s efficacy in ESR1 wild-type vs. mutant tumors inform clinical trial design?

While this compound shows robust activity in both ESR1 wild-type and mutant models (e.g., Y537S), its efficacy in ESR1-mutant PDX models is dose-dependent. Researchers must stratify clinical cohorts by ESR1 mutation status and employ adaptive trial designs to optimize dosing. For example, the phase III MORPHEUS trial (NCT04802759) uses a randomized, double-blind approach to compare this compound + palbociclib vs. letrozole + palbociclib, with pre-specified subgroup analyses for ESR1 mutations .

Q. What methodological challenges arise in assessing this compound’s combination therapy synergies, and how are they addressed?

  • Experimental design : Co-dosing with CDK4/6 inhibitors requires PK/PD alignment to avoid overlapping toxicities. Preclinical studies use staggered dosing (e.g., this compound administered 2 hours post-palbociclib) to maximize target engagement .
  • Data interpretation : Synergy is quantified via Bliss independence or Chou-Talalay models in vitro, while in vivo studies track tumor volume and ER degradation biomarkers (e.g., ERα mRNA) .
  • Clinical validation : Phase Ib trials (NCT04546009) employ Bayesian adaptive designs to identify optimal dose combinations, leveraging real-time safety and efficacy data .

Q. How do this compound’s ADMET properties influence its clinical dosing strategy?

  • Absorption : Moderate bioavailability necessitates once-daily dosing (30 mg) to maintain steady-state concentrations above the ER degradation threshold .
  • Metabolism : Hepatic clearance via CYP3A4 requires monitoring in patients on concomitant CYP3A4 inhibitors/inducers. Population PK models adjust for covariates like age and liver function .
  • Toxicity : Preclinical safety margins (190× human exposure) justify dose escalation in phase I trials without severe AEs .

Q. What statistical methods are critical for analyzing this compound’s clinical trial outcomes?

  • Primary endpoints : Objective response rate (ORR) and progression-free survival (PFS) analyzed via Cox proportional hazards models, stratified by prior endocrine therapy .
  • Biomarker analysis : ESR1 mutation status is assessed using next-generation sequencing (NGS) of circulating tumor DNA (ctDNA), with Fisher’s exact test comparing response rates between mutation subgroups .
  • Safety data : AEs are graded per CTCAE v5.0, and incidence rates are compared using chi-square tests .

Methodological Recommendations

  • Preclinical studies : Use ER degradation assays (Western blot) and transcriptomic profiling (RNA-seq) to quantify target engagement .
  • Clinical trials : Incorporate ctDNA analysis for real-time ESR1 mutation tracking and adaptive randomization .
  • Data contradictions : Apply sensitivity analyses to address heterogeneity in ER expression levels across tumor samples .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.